

Cox-2-IN-34: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cox-2-IN-34

Cat. No.: B12384147

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Cox-2-IN-34**, a selective cyclooxygenase-2 (COX-2) inhibitor. The information is compiled from publicly available data and is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

Cox-2-IN-34, also known as compound 8a in some literature, is a potent and selective inhibitor of the COX-2 enzyme.^{[1][2]} Its chemical and physical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	2,3-dihydroxy-N-(2-hydroxyphenyl)benzimidic acid	[3]
CAS Number	2788578-71-0	[1][3]
Molecular Formula	C13H11NO4	[4]
Molecular Weight	245.23 g/mol	[4][5][6]
Physical Form	Solid	[3]
Purity	≥98.08%	[1][3]
Storage Temperature	Room temperature or on blue ice	[3]
Canonical SMILES	<chem>C1=CC=C(C(=C1)O)N=C(C2=C(C=CC=C2)O)O</chem>	N/A
InChI Key	LQXFNCGWFMGXZ-UHFFFAOYSA-N	[3]

Biological Activity and Pharmacological Profile

Cox-2-IN-34 is a selective and orally active inhibitor of COX-2.[1][2] Its primary mechanism of action is the inhibition of the COX-2 enzyme, which is a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.

In Vitro Activity

Target	IC50	Selectivity Index (COX-1/COX-2)	Source
COX-1	34.86 μM	83	[1]
COX-2	0.42 μM	[1][2]	

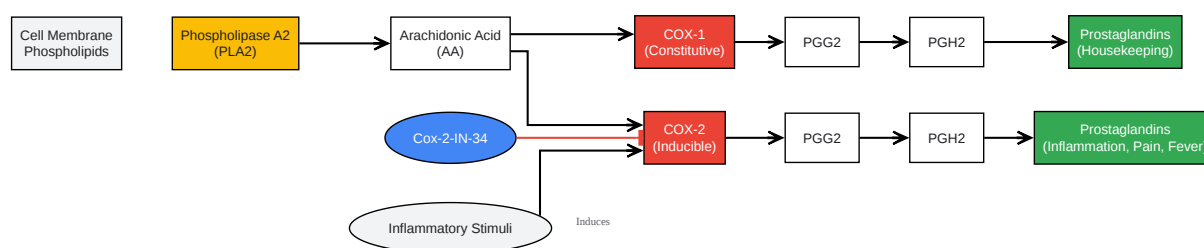
The data indicates that **Cox-2-IN-34** is approximately 83-fold more selective for COX-2 over COX-1, suggesting a favorable gastrointestinal safety profile compared to non-selective NSAIDs.

In Vivo Activity

Studies in a carrageenan-induced rat paw edema model have demonstrated the anti-inflammatory effects of **Cox-2-IN-34**. Administration of the compound resulted in a significant reduction in paw edema.[1] Importantly, at a dose of 50 mg/kg, **Cox-2-IN-34** did not show any signs of gastric ulceration in rats, further supporting its selective nature.[1]

Signaling Pathway

The anti-inflammatory effects of **Cox-2-IN-34** are mediated through the inhibition of the prostaglandin synthesis pathway. A simplified diagram of this pathway is presented below.



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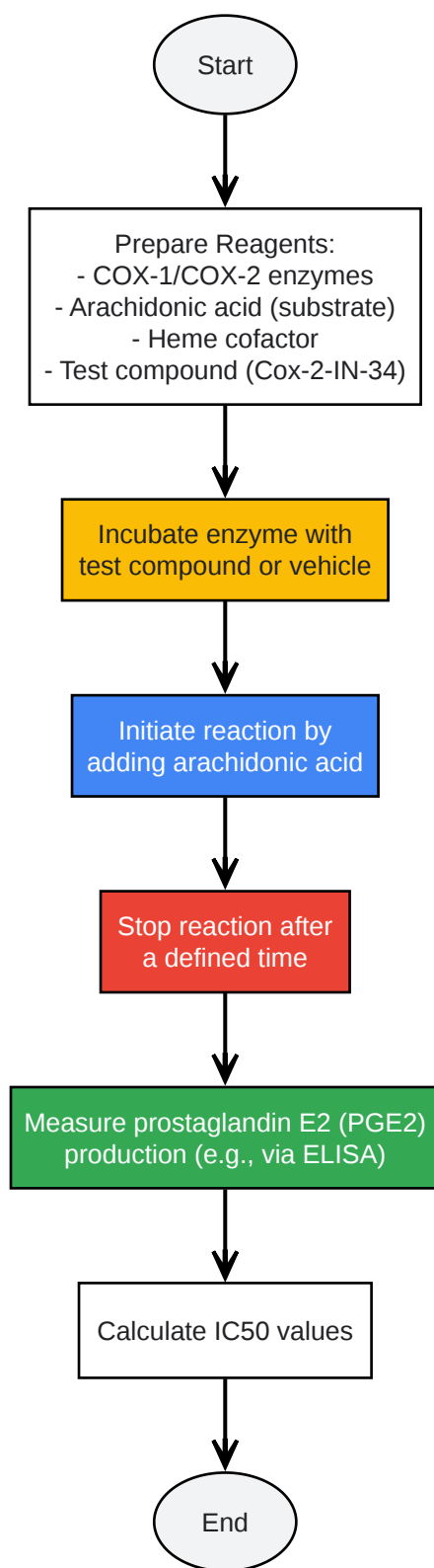
Caption: Prostaglandin Synthesis Pathway and Inhibition by **Cox-2-IN-34**.

Experimental Protocols

The following are representative experimental protocols for the key assays used to characterize **Cox-2-IN-34**. These are generalized methods and may not reflect the exact procedures used in the primary literature.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory activity of a compound against the COX-1 and COX-2 enzymes.



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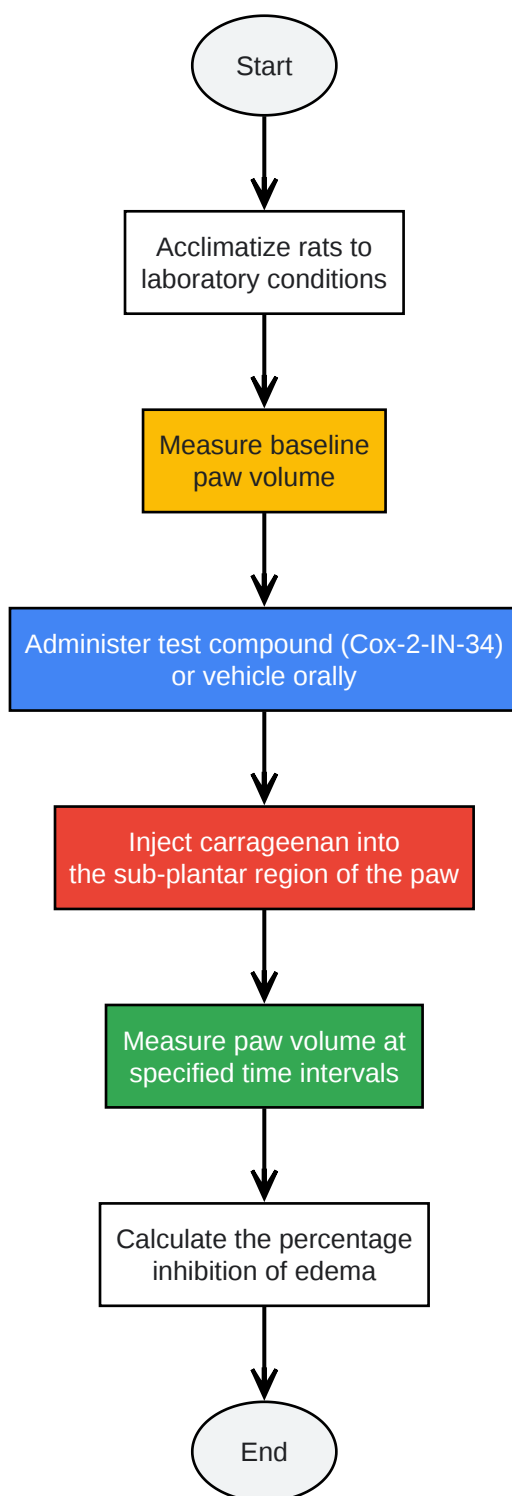
Caption: Workflow for In Vitro COX Inhibition Assay.

Methodology:

- **Enzyme Preparation:** Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
- **Incubation:** The test compound, at various concentrations, is pre-incubated with the respective COX enzyme in a buffer containing a heme cofactor.
- **Reaction Initiation:** The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
- **Reaction Termination:** After a specified incubation period at 37°C, the reaction is terminated.
- **Quantification:** The amount of prostaglandin E2 (PGE2) produced is quantified using a standard method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
- **Data Analysis:** The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.



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Caption: Workflow for Carrageenan-Induced Rat Paw Edema Assay.

Methodology:

- **Animals:** Male Wistar or Sprague-Dawley rats are typically used.
- **Compound Administration:** The test compound or vehicle (control) is administered orally to the animals.
- **Induction of Inflammation:** After a set period (e.g., 30-60 minutes) to allow for drug absorption, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce localized inflammation and edema.
- **Measurement of Edema:** The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
- **Data Analysis:** The percentage inhibition of edema for the treated group is calculated by comparing the increase in paw volume to that of the vehicle-treated control group.

Conclusion

Cox-2-IN-34 is a promising selective COX-2 inhibitor with demonstrated in vitro potency and in vivo anti-inflammatory efficacy. Its high selectivity for COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs. This technical guide provides a foundational understanding of **Cox-2-IN-34** for researchers interested in its further investigation and development as a potential therapeutic agent for inflammatory conditions.

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